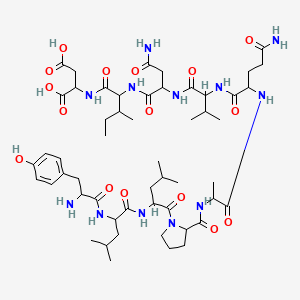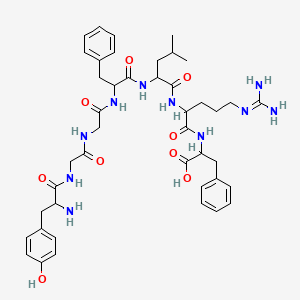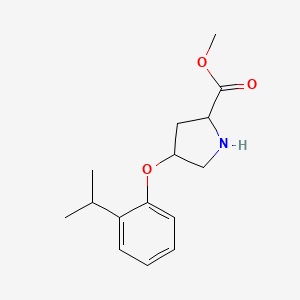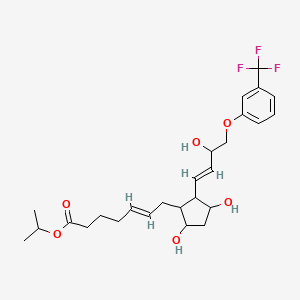
15(S)-Fluprostenol isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15(S)-Fluprostenol isopropyl ester is a synthetic prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly significant in the field of ophthalmology, where it is used to manage conditions like glaucoma by reducing intraocular pressure.
Preparation Methods
15(S)-Fluprostenol isopropyl ester is synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . The reaction is reversible and typically requires heating to proceed efficiently. Industrial production methods often involve the use of immobilized lipases in solvent-free systems, which offer economic and environmental advantages .
Chemical Reactions Analysis
15(S)-Fluprostenol isopropyl ester undergoes several types of chemical reactions:
Hydrolysis: This reaction splits the ester into its corresponding carboxylic acid and alcohol.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
15(S)-Fluprostenol isopropyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: It is used to study the effects of prostaglandins on cellular processes.
Medicine: It is used in the treatment of glaucoma and other conditions involving elevated intraocular pressure.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
15(S)-Fluprostenol isopropyl ester exerts its effects by mimicking the action of natural prostaglandins. It is rapidly absorbed through the cornea and hydrolyzed by esterases to its active form . The active form then binds to prostaglandin receptors, leading to increased outflow of aqueous humor and reduced intraocular pressure .
Comparison with Similar Compounds
15(S)-Fluprostenol isopropyl ester is similar to other prostaglandin analogs like latanoprost and travoprost. it is unique in its specific binding affinity and potency . Other similar compounds include:
Properties
Molecular Formula |
C26H35F3O6 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+ |
InChI Key |
MKPLKVHSHYCHOC-RMMJCHCQSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/CC1C(CC(C1/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





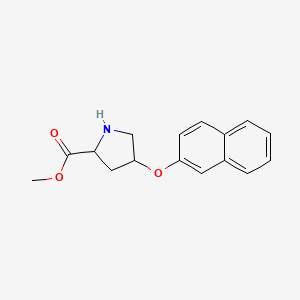
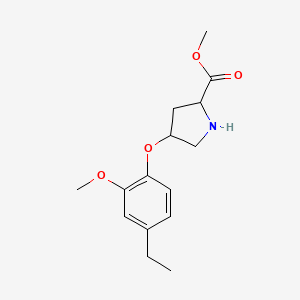
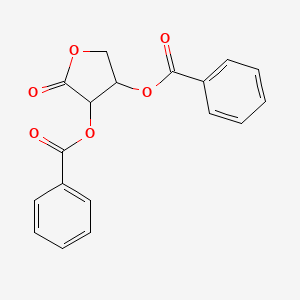
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)


